3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a versatile chemical compound used extensively in scientific research. This compound is known for its unique properties and diverse applications, making it a valuable material in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 3-(tert-Butyl)phenol with 2-chloroethylpiperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of advanced purification techniques ensures that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine
- 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine
Uniqueness
3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-[2-(3-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-7-4-8-16(12-15)19-11-9-14-6-5-10-18-13-14;/h4,7-8,12,14,18H,5-6,9-11,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGORVCTLMWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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